N-Isopropylpyrrolidine-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-propan-2-ylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-7(2)8-12(10,11)9-5-3-4-6-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
RUHWAWJHPSIVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)N1CCCC1 |
Origin of Product |
United States |
Future Research Directions in N Isopropylpyrrolidine 1 Sulfonamide Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The traditional synthesis of sulfonamides often involves the reaction of amines with sulfonyl chlorides, which can be moisture-sensitive and generate stoichiometric byproducts. acs.org Future research will undoubtedly focus on creating more atom-economical and environmentally benign pathways to N-Isopropylpyrrolidine-1-sulfonamide.
Key areas of development include:
Catalytic Approaches: The use of transition-metal catalysts, such as manganese, has shown promise in the N-alkylation of sulfonamides using alcohols as alkylating agents, a process known as the "borrowing hydrogen" approach. acs.org Adapting such catalytic systems for the direct and selective synthesis of this compound from simple precursors would represent a significant advance.
Green Solvents: Moving away from toxic and difficult-to-remove solvents like dichloromethane and DMF is a critical goal. researchgate.net Research into utilizing water, ethanol, or deep eutectic solvents (DES) for sulfonamide synthesis is gaining traction. researchgate.netresearchgate.net Developing a robust synthesis of this compound in these green media would substantially improve the sustainability of its production. researchgate.netnih.gov
Alternative Reagents: Exploring alternatives to sulfonyl chlorides, such as sodium sulfinates or aryl triflates, can circumvent the use of toxic reagents. researchgate.netrsc.org Photocatalytic methods that enable the coupling of aryl radicals, SO2 surrogates, and amines offer a modern, transition-metal-free alternative. rsc.org Similarly, electrochemical methods that directly couple thiols and amines are emerging as a powerful, reagent-free strategy. acs.org
| Synthesis Strategy | Key Features | Potential Advantages for this compound |
| Borrowing Hydrogen | Manganese or other earth-abundant metal catalysis; uses alcohols as alkylating agents. acs.org | High atom economy; avoids pre-functionalized starting materials. |
| Aqueous Synthesis | Utilizes water as a "green" solvent. researchgate.net | Reduced environmental impact; simplified product isolation by filtration. researchgate.net |
| Photocatalysis | Transition-metal-free; uses light to activate precursors like aryl triflates. rsc.org | Mild reaction conditions (room temperature); broad substrate scope. rsc.org |
| Electrochemistry | Driven by electricity; couples thiols and amines directly. acs.org | Avoids sacrificial reagents and catalysts; rapid reaction times. acs.org |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery, valued for its ability to explore three-dimensional chemical space due to its non-planar structure. nih.govresearchgate.net The sulfonamide group, acting as a bioisostere for carboxylic acids, further enhances its potential in medicinal chemistry. researchgate.netnih.gov Future research should aim to uncover novel chemical transformations that leverage the unique structural features of this compound.
Potential avenues of exploration include:
Ring Functionalization: Investigating selective C-H activation or functionalization of the pyrrolidine ring while the sulfonamide moiety is in place could lead to a diverse library of derivatives.
Sulfonamide-Directed Reactions: The sulfonamide group could be used to direct reactions to specific positions on the pyrrolidine or isopropyl groups, enabling regioselective transformations that are otherwise difficult to achieve.
Cycloaddition Reactions: The pyrrolidine scaffold can be a precursor for generating azomethine ylides for use in 1,3-dipolar cycloaddition reactions, creating complex, spirocyclic architectures. frontiersin.org Exploring this reactivity with this compound could yield novel polycyclic systems.
Advancement of Theoretical Models for Predictive Chemistry
Computational chemistry provides powerful tools for understanding and predicting molecular properties and reactivity, thereby accelerating the discovery process. researchgate.netnih.gov Applying advanced theoretical models to this compound can offer profound insights into its behavior.
Future theoretical studies could focus on:
Conformational Analysis: The non-planar nature of the pyrrolidine ring leads to a phenomenon known as "pseudorotation." nih.govresearchgate.net Detailed computational analysis can predict the preferred conformations of this compound and its derivatives, which is crucial for understanding their interaction with biological targets.
Predicting Physicochemical Properties: Methods like Density Functional Theory (DFT) can be used to calculate key properties such as gas-phase acidity, pKa, lipophilicity (log P), and solubility. researchgate.netnih.govacs.org These predictions can guide the design of analogues with improved pharmacokinetic profiles.
Reaction Mechanism Elucidation: Theoretical calculations can be employed to model transition states and reaction pathways, providing a deeper understanding of newly discovered reactions and helping to optimize reaction conditions. acs.org This can be particularly useful in designing catalysts for the sustainable synthesis routes mentioned previously.
| Computational Method | Application to this compound | Reference |
| Density Functional Theory (DFT) | Geometry optimization, calculation of electronic properties, pKa, and acidity. | researchgate.netresearchgate.net |
| ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) | Efficiently computes properties for larger sulfonamide derivatives. | researchgate.netacs.org |
| Self-Consistent Reaction Field (SCRF) | Models the influence of different solvents on reaction equilibria and properties. | nih.gov |
Expansion of Synthetic Utility Beyond Current Paradigms
The pyrrolidine sulfonamide scaffold is present in a number of biologically active compounds, including antagonists for the transient receptor potential vanilloid-4 (TRPV4) and inhibitors of the glycine transporter 1 (GlyT1). nih.govnih.gov A major future direction is to utilize this compound as a versatile building block for the synthesis of novel compounds with a wide range of therapeutic applications.
Potential new applications include:
Scaffold for Bioactive Molecules: The compound can serve as a starting point for creating libraries of novel molecules to be screened for various biological activities, such as antibacterial, anticancer, or antiviral properties. frontiersin.orgnih.gov
Development of Bioisosteres: The N-acyl sulfonamide group is often used as a bioisosteric replacement for carboxylic acids in drug design. nih.gov this compound could be elaborated into novel N-acyl derivatives to modulate the properties of known drugs.
Fragment-Based Drug Discovery: The molecule itself can be considered a valuable fragment for fragment-based drug discovery (FBDD) campaigns, where its binding to a protein target could be identified and then optimized to develop a potent lead compound.
Integration with Emerging Chemical Technologies and Methodologies
The synergy between chemistry and technology is accelerating the pace of discovery. Integrating this compound chemistry with emerging technologies will be crucial for unlocking its full potential.
Key technological integrations include:
High-Throughput Screening (HTS): HTS technologies can be used to rapidly screen libraries of derivatives based on this compound for desired biological activities or to optimize reaction conditions for its synthesis. industrytoday.co.uk
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based synthetic routes, potentially incorporating electrochemistry or photochemistry, would enable more efficient and safer production of this compound and its analogues. acs.org
Machine Learning and AI: Artificial intelligence can be used to predict the properties of novel derivatives, propose new synthetic routes, and identify potential biological targets. industrytoday.co.uk By training algorithms on data from sulfonamide and pyrrolidine chemistry, AI could guide future research efforts in a more targeted and efficient manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
